1-(Azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features an azidomethyl group, a difluoromethyl group, and an oxabicyclohexane ring, which contribute to its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane typically involves multiple steps, starting from readily available precursors. One common approach is the [2 + 2] cycloaddition reaction, which forms the bicyclic ring system. This reaction can be facilitated by photochemical methods, where light energy is used to drive the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane can undergo various types of chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Cycloaddition Reactions: The bicyclic structure allows for further cycloaddition reactions, expanding the chemical space accessible from this compound.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functional groups.
Applications De Recherche Scientifique
1-(Azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:
Biology: Its unique structure makes it a potential candidate for studying biological interactions and developing bioactive compounds.
Medicine: The compound’s reactivity and functional groups can be exploited in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as high stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(Azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane involves its ability to participate in various chemical reactions due to its functional groups. The azidomethyl group can undergo nucleophilic substitution, while the difluoromethyl group can influence the compound’s reactivity and stability. The bicyclic structure provides rigidity and spatial orientation, which can affect how the compound interacts with other molecules and targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane: This compound shares the difluoromethyl group and bicyclic structure but has an azabicyclo instead of an oxabicyclo ring.
Bicyclo[2.1.1]hexane Derivatives: Various derivatives of bicyclo[2.1.1]hexane exist, differing in the substituents attached to the ring system.
Uniqueness
1-(Azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane is unique due to the presence of both azidomethyl and difluoromethyl groups, which impart distinct reactivity and potential applications. The combination of these functional groups with the bicyclic structure makes it a versatile compound for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C7H9F2N3O |
---|---|
Poids moléculaire |
189.16 g/mol |
Nom IUPAC |
1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C7H9F2N3O/c8-5(9)6-1-7(2-6,13-4-6)3-11-12-10/h5H,1-4H2 |
Clé InChI |
YIKZKVNMNMKKOW-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(OC2)CN=[N+]=[N-])C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.